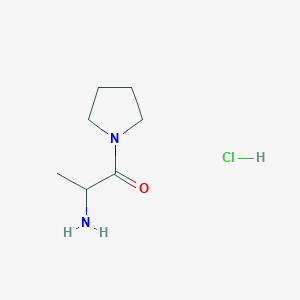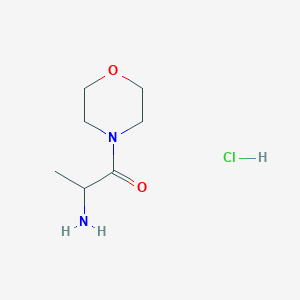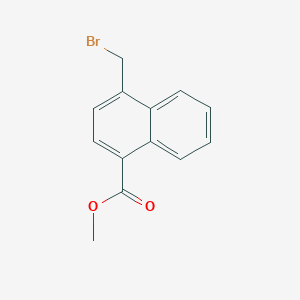
Azido-PEG24-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG24-alcohol is a polyethylene glycol (PEG)-based compound that features an azide group and a terminal hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, making it a versatile tool in various chemical and biological applications .
Mechanism of Action
Target of Action
Azido-PEG24-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . These are crucial for forming PROTAC molecules .
Mode of Action
This compound joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the intracellular ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This is achieved by leveraging the ubiquitin-proteasome system within cells .
Action Environment
The action environment of this compound is within cells, where it interacts with the ubiquitin-proteasome system
Biochemical Analysis
Biochemical Properties
Azido-PEG24-alcohol plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The azide group (N3) in this compound can react with alkyne, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable triazole linkages . This is achieved via Click Chemistry reactions with molecules containing alkyne, BCN, or DBCO groups . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG24-alcohol is synthesized through a series of chemical reactions that introduce the azide and hydroxyl functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene oxide to form the PEG backbone.
Functionalization: The terminal hydroxyl group is introduced through a reaction with an appropriate alcohol.
Azidation: The azide group is introduced by reacting the terminal hydroxyl group with sodium azide under suitable conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions: Azido-PEG24-alcohol undergoes several types of chemical reactions, including:
Click Chemistry: The azide group can react with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate, in an aqueous or organic solvent.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions in aqueous or organic solvents.
Major Products:
Scientific Research Applications
Azido-PEG24-alcohol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Azido-PEG12-alcohol: A shorter PEG-based linker with similar functional groups.
Azido-PEG48-alcohol: A longer PEG-based linker with similar functional groups.
Azido-PEG24-amine: Similar to Azido-PEG24-alcohol but with an amine group instead of a hydroxyl group
Uniqueness: this compound’s unique combination of an azide group and a terminal hydroxyl group, along with its 24-unit PEG spacer, provides an optimal balance of solubility and reactivity. This makes it particularly useful in applications requiring biocompatibility and efficient conjugation .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H97N3O24/c49-51-50-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-52/h52H,1-48H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEVIJUVEXZRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H97N3O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B3118662.png)
![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)

![1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine](/img/structure/B3118712.png)
![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)






